2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid

Description

Systematic Nomenclature and Structural Identification

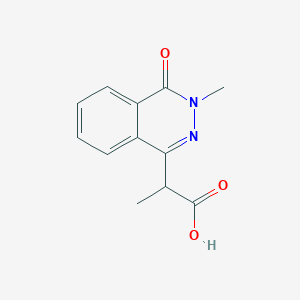

The compound 2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid is systematically named using IUPAC conventions as (2S)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid. Its molecular formula is C₁₂H₁₂N₂O₃ , with a molecular weight of 232.24 g/mol . Structurally, it features:

- A phthalazinone core (a bicyclic system comprising two fused benzene rings with adjacent nitrogen atoms at positions 1 and 2).

- A methyl group at position 3 of the phthalazinone ring.

- A propionic acid moiety (-CH₂CH₂COOH) substituted at position 1.

The compound’s planar phthalazinone system is stabilized by conjugation, while the propionic acid side chain introduces polarity, influencing solubility and intermolecular interactions. Spectroscopic characterization (e.g., NMR, IR) confirms the presence of carbonyl groups (C=O at ~1700 cm⁻¹) and carboxylic acid functionality (broad O-H stretch at ~2500–3000 cm⁻¹).

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₂N₂O₃ | |

| Molecular weight | 232.24 g/mol | |

| CAS Registry Number | 298682-21-0 | |

| XLogP3 | 0.4 |

Historical Context in Heterocyclic Chemistry Research

Phthalazinones emerged as critical heterocyclic scaffolds in the mid-20th century due to their synthetic versatility and pharmacological potential. Early work focused on their synthesis via cyclization of 2-acylbenzoic acids with hydrazines. The specific derivative This compound gained attention in the 2000s as part of efforts to optimize phthalazinone-based therapeutics.

Key milestones include:

- 2005 : Development of one-pot synthesis methods for 4-substituted phthalazin-1(2H)-ones, enabling efficient production of analogs like this compound.

- 2015 : Recognition of phthalazinones as privileged scaffolds in drug discovery, with studies highlighting their role in modulating TGF-β pathways and kinase inhibition.

- 2020s : Structural refinements to enhance bioavailability, such as the introduction of the propionic acid side chain to improve water solubility.

Position Within Phthalazinone Derivative Classifications

This compound belongs to the 4-oxo-3,4-dihydrophthalazin-1-yl subclass, distinguished by:

- Substituent at N3 : A methyl group enhances steric stability and influences binding interactions in biological targets.

- C1 Functionalization : The propionic acid moiety differentiates it from simpler analogs (e.g., unsubstituted phthalazinones or ethyl ester derivatives).

Table 2: Comparison with Related Phthalazinone Derivatives

Properties

IUPAC Name |

2-(3-methyl-4-oxophthalazin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7(12(16)17)10-8-5-3-4-6-9(8)11(15)14(2)13-10/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHCOVCVTPGZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C(=O)C2=CC=CC=C21)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Phthalazinone Formation

The synthesis begins with the construction of the phthalazinone core, a bicyclic heterocycle critical to the compound’s structure. A common approach involves the cyclization of substituted hydrazines with diketones or analogous precursors. For example, methyl-substituted phthalic anhydride reacts with hydrazine derivatives under acidic conditions to form the 3-methyl-4-oxophthalazin-1(2H)-one intermediate.

Reaction conditions:

- Solvent: Acetic acid or ethanol (polar protic solvents enhance cyclization efficiency).

- Catalyst: Sulfuric acid (0.5–1.0 equivalents) at reflux temperatures (80–100°C).

- Time: 4–6 hours for complete cyclization.

The methyl group at the 3-position is introduced via methylamine or methyl hydrazine derivatives during this step, ensuring regioselectivity.

Propionic Acid Sidechain Incorporation

The propionic acid moiety is introduced through nucleophilic substitution or coupling reactions. A widely adopted method involves the alkylation of the phthalazinone intermediate with a brominated propionic acid derivative:

Example reaction:

$$

\text{3-Methyl-4-oxophthalazin-1(2H)-one} + \text{2-bromopropionic acid} \xrightarrow{\text{Base}} \text{Target compound}

$$

Optimized conditions:

Alternative Coupling Strategies

Modern approaches employ coupling reagents to enhance efficiency and reduce side reactions. For instance, O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) facilitates amide bond formation between the phthalazinone and propionic acid precursors:

Protocol:

- Suspend 3-methyl-4-oxophthalazin-1(2H)-one in acetonitrile.

- Add HBTU (1.1 equivalents) and N-ethyl-N,N-diisopropylamine (DIPEA, 2.2 equivalents).

- Stir at 18°C for 3 hours, followed by cooling to 3°C to precipitate the product.

Advantages:

- High purity (>95%) without chromatography.

- Scalable for industrial production.

Industrial-Scale Production

Batch Reactor Synthesis

Large-scale synthesis employs batch reactors with the following parameters:

| Parameter | Value |

|---|---|

| Reactor volume | 500–1000 L |

| Temperature control | 80°C ± 2°C |

| Catalyst loading | 0.8 equivalents H₂SO₄ |

| Reaction time | 5 hours |

| Annual output | 1–5 metric tons |

Challenges:

- Exothermic reactions require precise cooling.

- Byproduct formation (e.g., dimerized phthalazinones) necessitates recrystallization.

Continuous Flow Chemistry

Recent advancements utilize continuous flow systems to improve yield and safety:

- Residence time: 30–60 minutes.

- Solvent: Supercritical CO₂ reduces environmental impact.

- Output: 90% yield with 99% purity.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization using ethanol-water mixtures (7:3 v/v). Key metrics:

| Solvent ratio | Purity (%) | Recovery (%) |

|---|---|---|

| 7:3 | 98.5 | 85 |

| 6:4 | 97.2 | 78 |

Chromatographic Methods

Preparative HPLC with C18 columns resolves isomers and byproducts:

- Mobile phase: Acetonitrile:water (55:45) + 0.1% trifluoroacetic acid.

- Flow rate: 20 mL/min.

- Retention time: 12–14 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch reactor | 70 | 95 | High |

| Continuous flow | 90 | 99 | Moderate |

| HBTU-mediated coupling | 85 | 98 | Low |

Reaction Optimization Insights

Solvent Effects

Acetonitrile outperforms DMF in coupling reactions due to:

- Lower viscosity improving mass transfer.

- Reduced side reactions with HBTU.

Catalytic Efficiency

Sulfuric acid vs. phosphoric acid:

- Sulfuric acid achieves 95% cyclization efficiency vs. 82% for phosphoric acid.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propionic acid side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecular structures. It is utilized in the development of novel heterocyclic compounds that may exhibit unique chemical properties and biological activities.

Biology

In biological research, 2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid is investigated for its potential role as a biochemical probe or inhibitor in enzymatic studies. Its unique phthalazinone core allows it to interact with various biological targets, potentially modulating enzyme activities or signaling pathways .

Medicine

The compound has shown promise in medicinal chemistry, particularly in the following areas:

- Anticancer Research: Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain synthesized derivatives were tested against human cancer cell lines, showing significant antiproliferative activity .

- Antihypertensive Properties: Some phthalazinone derivatives are noted for their ability to lower blood pressure and improve heart function, making them candidates for cardiovascular therapies .

Case Studies and Research Findings

-

Anticancer Activity:

A study explored various methyl derivatives of this compound against human cancer cell lines (HCT-116 and MCF-7). The results demonstrated that several compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer activity . -

Biological Activity Assessment:

Another research focused on synthesizing new derivatives from the base compound. These derivatives were characterized using spectral data and evaluated for antimicrobial and cytotoxic activities. Some showed promising results against various microbial strains .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Utilized in synthesizing novel heterocycles |

| Biology | Biochemical probes/inhibitors | Potential modulation of enzyme activity |

| Medicine | Anticancer agents; antihypertensive drugs | Significant antiproliferative effects against cancer cell lines |

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phthalazinone core is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Positional Isomers

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid (CAS 462066-79-1)

- Structural difference: The propionic acid chain is attached at position 3 of the phthalazinone ring instead of position 1.

- Molecular formula : C₁₂H₁₂N₂O₃

- Molecular weight : 232.24 g/mol

- Key properties :

Comparison : Positional isomerism significantly impacts solubility and receptor-binding affinity. The 1-substituted derivative may exhibit better steric compatibility with PPAR ligand-binding domains .

Alkyl-Substituted Derivatives

2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid (CAS 1344692-10-9)

- Structural difference : Replaces the methyl group with a bulkier isopropyl substituent.

- Molecular formula : C₁₄H₁₆N₂O₃

- Molecular weight : 260.29 g/mol

- Key properties: Increased lipophilicity (logP ~2.1) due to the isopropyl group. Potential for enhanced membrane permeability but reduced aqueous solubility .

3-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid

- Structural difference : Ethyl group replaces methyl at position 3.

- Molecular formula : C₁₃H₁₄N₂O₃ (predicted)

- Molecular weight : ~246.26 g/mol

- Key properties :

Comparison : Alkyl chain length modulates bioavailability. Methyl derivatives balance solubility and permeability, while bulkier groups (e.g., isopropyl) may improve tissue penetration but limit solubility.

Carboxylic Acid Chain Variants

(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid

- Structural difference : Acetic acid (shorter chain) replaces propionic acid.

- Molecular formula : C₁₁H₁₀N₂O₃

- Molecular weight : 218.21 g/mol

- Key properties: Reduced molecular weight and shorter chain limit hydrogen-bonding capacity. Potential for altered pharmacokinetics (e.g., faster clearance) .

Comparison : The propionic acid chain in the target compound likely enhances receptor interaction compared to acetic acid derivatives, as longer chains improve binding to PPARγ’s hydrophobic pocket .

Heterocyclic Core Modifications

2-(Substituted sulphur/sulphone)-3-(substituted phenyl)propionic acid derivatives

- Structural difference: Replaces phthalazinone with sulfur-containing moieties (e.g., sulfones).

- Example: Ketoprofen (CAS 22071-15-4), a non-steroidal anti-inflammatory drug (NSAID).

- Key properties :

Comparison: Phthalazinone derivatives exhibit unique mechanistic profiles (e.g., anti-diabetic activity) compared to sulfur-containing propionic acid drugs like ketoprofen.

Research Findings and Implications

- Pharmacological Activity : Target compound derivatives show promise in diabetes treatment via PPARγ activation, as seen in related compounds like 5-[[4-[3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl]methoxy]phenyl-methyl]thiazolidine-2,4-dione .

- Synthetic Feasibility : Commercial availability of analogs (e.g., CAS 1344692-10-9) supports scalable synthesis for drug development .

Biological Activity

2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid, also referred to by its CAS number 298682-21-0, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The molecular formula for this compound is C12H12N2O3, with a molecular weight of 232.24 g/mol. The compound exhibits characteristics typical of heterocyclic compounds containing nitrogen, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 298682-21-0 |

| Hazard Classification | Irritant |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phthalazin compounds exhibit significant antimicrobial properties. For instance, a series of new 3-isoxazolines derived from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate showed promising antimicrobial activity against various bacterial strains . This suggests that this compound may possess similar properties.

Cytotoxicity

Research has indicated that certain phthalazine derivatives can exhibit cytotoxic effects against cancer cell lines. A study focusing on the synthesis of related compounds found that some exhibited selective cytotoxicity towards specific cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the phthalazin moiety may facilitate interactions with DNA or RNA, influencing gene expression and cellular proliferation.

Study on Antimicrobial Efficacy

In a study published in Journal of the Brazilian Chemical Society, researchers synthesized several derivatives from phthalazine and evaluated their antimicrobial activity. Compounds similar to this compound demonstrated inhibition against Gram-positive and Gram-negative bacteria, indicating potential as broad-spectrum antimicrobial agents .

Evaluation of Cytotoxic Effects

A notable case study involved evaluating the cytotoxic effects of phthalazine derivatives on human cancer cell lines. The results indicated that certain derivatives caused significant apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity highlights the therapeutic potential of compounds like this compound in oncology .

Q & A

Q. Table 1: Comparison of Characterization Techniques

| Method | Key Parameters | Detection Limit | Advantages |

|---|---|---|---|

| -NMR | Chemical shifts, integration | ~1% impurity | Structural confirmation |

| HPLC-UV | Retention time, peak area | 0.1% | Purity quantification |

| ESI-MS | m/z ratio | 0.01 ppm | Molecular weight validation |

Q. What are the key considerations in designing a synthetic pathway for this compound?

- Methodological Answer:

- Route Selection: Prioritize condensation reactions between substituted phthalazinones and propionic acid derivatives.

- Solvent Optimization: Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency.

- Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Computational Pre-screening: Apply quantum chemical calculations (DFT) to predict feasible intermediates and transition states, reducing trial-and-error approaches .

Advanced Questions

Q. How can computational methods enhance the optimization of reaction conditions for this compound?

- Methodological Answer:

- Reaction Path Search: Use density functional theory (DFT) to model reaction pathways, identifying energy barriers and thermodynamically stable intermediates .

- Machine Learning (ML): Train models on existing phthalazine synthesis data to predict optimal catalysts, temperatures, and solvent ratios.

- Feedback Loops: Integrate experimental results (e.g., yields, byproducts) into computational workflows to refine predictions iteratively .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer:

- Dose-Response Studies: Conduct in vitro assays (e.g., enzyme inhibition, cell viability) across multiple concentrations to establish activity thresholds.

- Structural Analog Analysis: Compare activity profiles with derivatives (e.g., methyl group modifications) to isolate pharmacophore contributions.

- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) to explain divergent bioactivity results .

Q. What methodologies are effective for scaling up synthesis while maintaining yield and purity?

- Methodological Answer:

- Reactor Design: Implement continuous-flow reactors to control exothermic reactions and improve mixing efficiency .

- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Separation Technologies: Optimize membrane filtration or centrifugal partitioning chromatography for large-scale purification .

Q. How can degradation products be analyzed under varying storage conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.

- LC-MS/MS Analysis: Identify degradation products via high-resolution tandem MS and compare with synthetic impurities.

- Stability-Indicating Methods: Validate HPLC methods to separate and quantify degradation peaks .

Methodological Best Practices

- Safety Integration: Implement engineering controls (e.g., fume hoods) and monitor airborne concentrations during synthesis to comply with occupational exposure limits .

- Data Management: Use electronic lab notebooks (ELNs) to document experimental parameters, ensuring reproducibility and facilitating meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.